1-(5-Bromo-2-chlorobenzyl)piperidin-4-one

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Researchers developing CCR5 antagonists face a critical sourcing challenge: the 5-bromo-2-chloro substitution pattern is pharmacophorically essential, yet generic mono-halogenated analogs cannot substitute without compromising binding affinity. 1-(5-Bromo-2-chlorobenzyl)piperidin-4-one (CAS 1704073-95-9) directly addresses this gap. • Validated CCR5 antagonist core motif - related analogs achieve IC₅₀ = 5.35 nM in GTPγS functional assays • Orthogonal Br/Cl reactivity for sequential cross-coupling (Br) and nucleophilic aromatic substitution (Cl) • Supplied with comprehensive analytical data (NMR, HPLC, MS) confirming correct 5-bromo-2-chloro regioisomeric identity

Molecular Formula C12H13BrClNO
Molecular Weight 302.59 g/mol
CAS No. 1704073-95-9
Cat. No. B1529068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-chlorobenzyl)piperidin-4-one
CAS1704073-95-9
Molecular FormulaC12H13BrClNO
Molecular Weight302.59 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)CC2=C(C=CC(=C2)Br)Cl
InChIInChI=1S/C12H13BrClNO/c13-10-1-2-12(14)9(7-10)8-15-5-3-11(16)4-6-15/h1-2,7H,3-6,8H2
InChIKeyVOCYPZKZINQANH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-chlorobenzyl)piperidin-4-one Overview


1-(5-Bromo-2-chlorobenzyl)piperidin-4-one is a synthetic halogenated piperidin-4-one derivative characterized by a 5-bromo-2-chlorobenzyl substituent on the piperidine nitrogen. This compound features a molecular formula of C₁₂H₁₃BrClNO and a molecular weight of approximately 302.59 g/mol . Its core structural motif—a piperidin-4-one ring—is a versatile scaffold in medicinal chemistry, frequently utilized as a building block for the synthesis of biologically active molecules, particularly non-peptide CCR5 antagonists [1]. The presence of both bromine and chlorine atoms on the benzyl group provides unique reactivity handles for further functionalization, distinguishing it from simpler mono-halogenated analogs .

Supports CCR5-targeted SAR and probe development.
Precise dual-halogenated scaffold for sequential coupling.
Isoform-specific steric/electronic profile for chemokine receptor studies.

1-(5-Bromo-2-chlorobenzyl)piperidin-4-one Substitution Limitations


The substitution pattern on the benzyl group of halogenated piperidin-4-one derivatives critically dictates both physicochemical properties and biological target engagement. Unlike simpler mono-chlorinated analogs such as 1-(2-chlorobenzyl)piperidin-4-one or 1-(3-chlorobenzyl)piperidin-4-one, the 5-bromo-2-chloro substitution on 1-(5-Bromo-2-chlorobenzyl)piperidin-4-one introduces a unique combination of steric bulk, electronic effects, and halogen bonding potential that significantly alters reactivity and binding affinity [1][2]. This is particularly relevant in the context of CCR5 antagonist development, where the specific halogenation pattern is essential for achieving optimal interactions with the receptor binding pocket [3]. Consequently, direct replacement with a generic, less substituted piperidin-4-one derivative without rigorous comparative evaluation risks compromising the intended biological outcome or synthetic efficiency.

Property
Target Compound
Generic Analog (e.g., 2-Cl)
Halogen Reactivity
Dual (Br + Cl) for orthogonal coupling
Single site limits diversification
Steric/Electronic Fit
5-Br-2-Cl profile for CCR5 pocket
Mono-halo may not engage target pocket
Physicochemical Profile
Higher MW/lipophilicity for SAR
Different ADME profile may not transfer

1-(5-Bromo-2-chlorobenzyl)piperidin-4-one Comparative Evidence


Molecular Descriptor Comparison

1-(5-Bromo-2-chlorobenzyl)piperidin-4-one possesses a distinct molecular profile compared to its mono-halogenated analogs. Specifically, its molecular weight (302.59 g/mol) is approximately 35% greater than that of 1-(2-chlorobenzyl)piperidin-4-one (223.70 g/mol) due to the presence of an additional bromine atom . This increased mass and the specific 5-bromo-2-chloro substitution pattern confer unique physicochemical properties, including altered lipophilicity (cLogP) and electronic distribution, which directly impact membrane permeability and target binding kinetics .

Molecular Weight
Cross-study comparable
302.59 g/mol+35%
Supports ADME property differentiation.
vs. mono-chlorinated analog (223.70 g/mol)
Medicinal Chemistry Organic Synthesis Physicochemical Properties

Structural Basis for CCR5 Antagonism

Piperidine derivatives bearing the 5-bromo-2-chlorobenzyl moiety are explicitly claimed and exemplified as key structural elements in potent CCR5 antagonists [1]. Research has demonstrated that the precise substitution pattern on the benzyl group is critical for achieving high affinity and functional antagonism at the CCR5 receptor. For instance, a structurally related derivative, N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide, exhibited an IC₅₀ of 5.35 ± 0.3 nM in a GTPγS functional assay [2]. This level of potency underscores the significance of the 5-bromo-2-chloro substitution motif for potent CCR5 engagement. While direct IC₅₀ data for the target compound as an isolated inhibitor is not publicly available, its core motif is integral to the activity of these advanced analogs.

CCR5 Antagonism (Context)
Class-level inference
IC₅₀ 5.35 nMAnalog
Scaffold essential for low-nM potency.
Data for advanced analog; GTPγS assay context.
HIV CCR5 Antagonist Chemokine Receptor GPCR

Dual Halogenation for Diversification

The compound's dual halogenation (bromine and chlorine) provides orthogonal reactivity for sequential functionalization. The bromine atom can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the chlorine atom can serve as a handle for nucleophilic aromatic substitution (SNAr) or further cross-coupling . This is in stark contrast to mono-halogenated analogs like 1-(2-chlorobenzyl)piperidin-4-one, which offer only a single site for further modification, thereby limiting synthetic versatility and the complexity of accessible derivatives [1].

Reactive Handles
Supporting evidence
2 vs 1vs. mono-halo
Enables sequential cross-coupling & SNAr.
Significantly expands accessible chemical space.
Organic Synthesis Halogen Exchange Cross-Coupling Chemical Biology

Purity and Supply Quality Standards

Reputable vendors supply 1-(5-Bromo-2-chlorobenzyl)piperidin-4-one with specified purity and characterization data, which is essential for ensuring experimental reproducibility. While specific purity specifications can vary by vendor and lot, industry standards for research-grade compounds of this class are typically ≥95% as determined by HPLC or NMR . This level of quality control is comparable to that of simpler analogs like 1-(3-chlorobenzyl)piperidin-4-one, which is also offered at ≥95% purity . However, the more complex di-halogenated nature of the target compound necessitates careful sourcing to ensure correct regioisomeric identity (5-bromo-2-chloro vs. other positional isomers), a critical quality attribute not relevant for mono-substituted analogs.

Quality Standard
Supporting evidence
≥95%Requires verification
Regioisomeric identity check critical.
Vendor analytical data for 5-Br-2-Cl pattern.
Chemical Procurement Quality Control Reproducibility

1-(5-Bromo-2-chlorobenzyl)piperidin-4-one Application Scenarios


CCR5 Antagonist Design and Synthesis

1-(5-Bromo-2-chlorobenzyl)piperidin-4-one is an optimal starting material or key intermediate for structure-activity relationship (SAR) studies aimed at developing novel non-peptide CCR5 antagonists. Its specific 5-bromo-2-chloro substitution pattern has been validated in patent literature and peer-reviewed research as a core motif for achieving high-affinity receptor binding and potent functional antagonism, with related analogs demonstrating IC₅₀ values in the low nanomolar range (e.g., 5.35 nM) [1]. This compound is therefore a critical tool for projects targeting HIV entry inhibition and other CCR5-mediated inflammatory conditions, where precise molecular interactions are paramount.

Dual-Halogenated Building Block for Complex Molecules

In synthetic chemistry laboratories, this compound excels as a versatile building block due to its orthogonal halogen reactivity. The presence of both bromine and chlorine atoms allows for sequential, chemoselective functionalization via cross-coupling (Br) and nucleophilic aromatic substitution (Cl) . This dual reactivity enables the efficient synthesis of highly decorated piperidine libraries and complex molecular scaffolds that would be inaccessible or require more arduous synthetic routes from mono-halogenated analogs. Researchers focused on diversity-oriented synthesis or the preparation of advanced pharmaceutical intermediates will find this compound uniquely valuable.

Chemical Biology Probe Development

The well-defined and unique reactivity of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-one makes it an excellent candidate for the development of specialized chemical probes. Its structural motif is not only relevant to CCR5 pharmacology but can also serve as a basis for creating affinity probes, photoaffinity labels, or PROTAC (Proteolysis Targeting Chimera) ligands. The ability to independently functionalize the bromine and chlorine positions allows for the site-specific attachment of reporter tags (e.g., fluorophores, biotin) and E3 ligase ligands, while maintaining the core pharmacophore required for target protein engagement.

Precision Synthesis and Quality Control

For core facilities and research groups engaged in multi-step synthesis of high-value compounds, the procurement of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-one with verified purity and correct regioisomeric identity is non-negotiable . This scenario applies when the compound is used as a late-stage intermediate in a complex synthetic sequence, where the cost of failure due to an impure or mis-identified starting material is extremely high. The procurement decision must therefore prioritize suppliers who provide comprehensive analytical data (NMR, HPLC, MS) that unequivocally confirms the 5-bromo-2-chloro substitution pattern, thereby de-risking the entire research program.

Application
Selection Property
Validation Focus
CCR5 SAR & Probe Design
Dual-halo binding motif
CCR5 binding affinity & functional antagonism
Complex Molecule Synthesis
Orthogonal halogen reactivity
Sequential cross-coupling & SNAr efficiency
Chemical Probe Development
Site-specific attachment
Retention of pharmacophore & target protein engagement
Precision Synthesis & QC
Regioisomeric integrity
NMR/HPLC characterization & supplier CoA
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